

Orphanin FQ(1-11) as a NOP Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Orphanin FQ/Nociceptin (N/OFQ) is an endogenous 17-amino acid neuropeptide that is the cognate ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family.[1][2] While structurally related to classical opioid receptors (μ , δ , and κ), the NOP receptor possesses a unique pharmacological profile, notably its lack of affinity for traditional opioid ligands like morphine.[3][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, learning, memory, and immune response.[5]

Orphanin FQ(1-11) (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala) is a truncated peptide fragment of the full-length N/OFQ. Due to the presence of basic amino acid pairs in the parent peptide, such fragments may be generated through endogenous processing. **Orphanin FQ(1-11)** retains significant biological activity, acting as a potent and selective agonist at the NOP receptor. This makes it a valuable pharmacological tool for elucidating the function of the NOP receptor system and for investigating the structure-activity relationships of NOP receptor ligands. This guide provides a comprehensive technical overview of **Orphanin FQ(1-11)**, focusing on its binding characteristics, functional activity, receptor signaling, and the experimental protocols used for its characterization.

Quantitative Data: Binding and Functional Profile

Orphanin FQ(1-11) is characterized by its high affinity and selectivity for the NOP receptor over classical opioid receptors. Its functional profile is that of a potent agonist.

Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (K_i), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Studies have consistently shown that **Orphanin FQ(1-11)** binds potently to the NOP receptor (also known as ORL-1) while displaying negligible affinity for μ , δ , and κ opioid receptors.

Ligand	Receptor	Binding Affinity (K_i)	Reference
Orphanin FQ(1-11)	NOP (ORL-1)	55 nM	
Orphanin FQ(1-11)	μ Opioid	>1000 nM	
Orphanin FQ(1-11)	δ Opioid	>1000 nM	
Orphanin FQ(1-11)	κ Opioid	>1000 nM	

Table 1: Binding affinity and selectivity of **Orphanin FQ(1-11)**.

Functional Potency and Efficacy

As a NOP receptor agonist, **Orphanin FQ(1-11)** initiates downstream intracellular signaling upon binding. Its functional activity is assessed through assays that measure G-protein activation or second messenger modulation. While specific EC_{50} values for the native (1-11) fragment are not detailed in the provided results, a closely related analog, [Tyr10]N/OFQ(1-11), has been characterized as a full agonist, albeit less potent than the full-length N/OFQ peptide. **Orphanin FQ(1-11)** itself is described as pharmacologically active with a potency comparable to the parent N/OFQ in vivo.

Ligand	Assay Type	Parameter	Value	Efficacy vs. N/OFQ	Reference
[Tyr10]N/OFQ(1-11)	GIRK Current				
	Induction (rat vIPAG neurons)	EC50	8.98 μ M	Equi-efficacious	
[Tyr10]N/OFQ(1-11)	cAMP Accumulation				
	Inhibition (HEK293 cells)	-	Full Agonist	-	

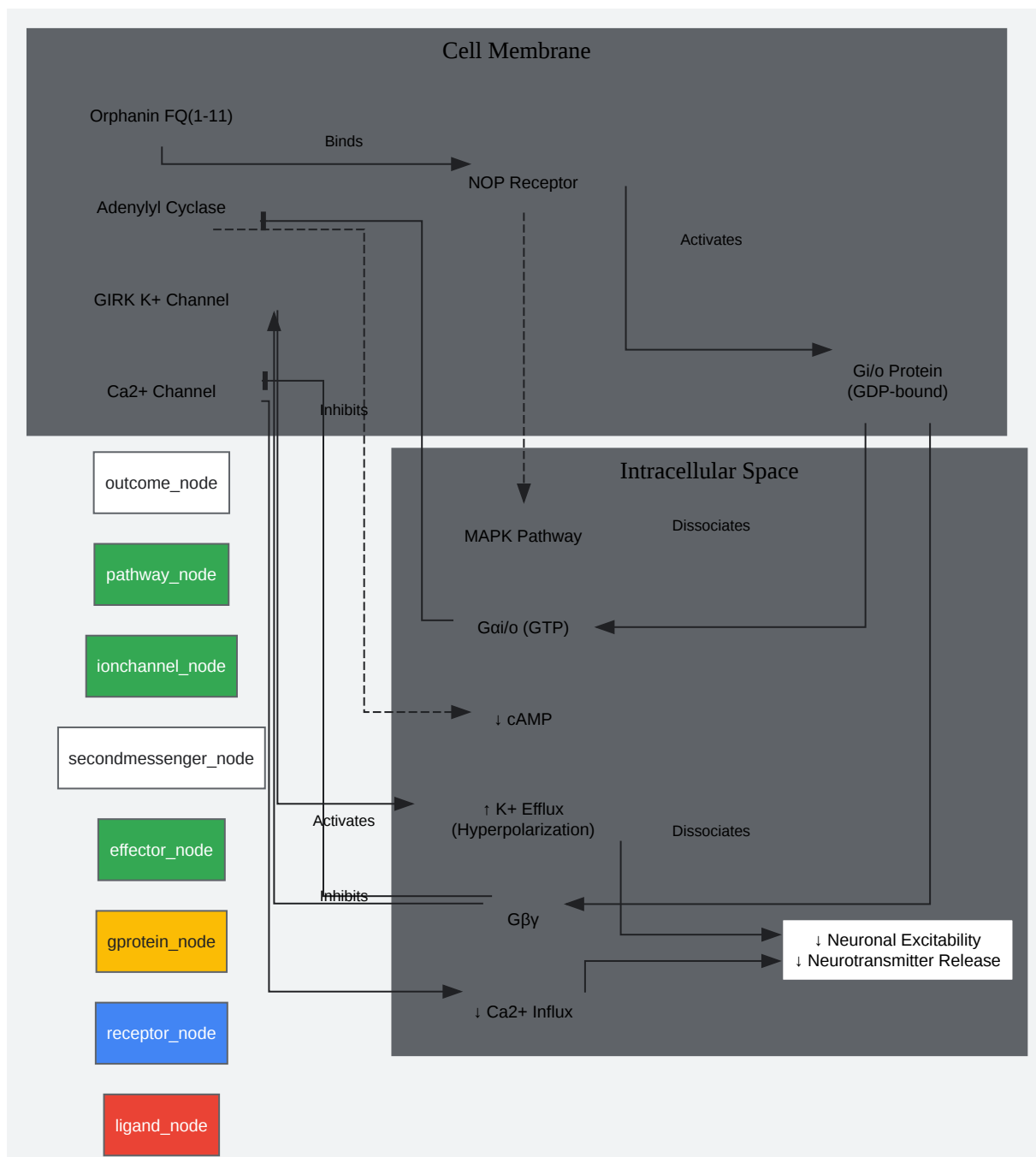
Table 2: Functional activity of an **Orphanin FQ(1-11)** analog. Note: vIPAG refers to ventrolateral periaqueductal gray.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like **Orphanin FQ(1-11)** triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.

- **G-Protein Coupling:** The agonist-bound NOP receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein, causing the dissociation of the G α i/o subunit from the G β γ dimer.
- **Adenylyl Cyclase Inhibition:** The activated G α i/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- **Ion Channel Modulation:** The dissociated G β γ subunit directly modulates ion channel activity. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx. Both actions lead to a reduction in neuronal excitability and neurotransmitter release.

- **MAPK Pathway Activation:** NOP receptor activation has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.
- **Receptor Desensitization and Internalization:** Following prolonged agonist stimulation, the receptor is phosphorylated, which facilitates the binding of β -arrestin. This leads to receptor desensitization (uncoupling from G-proteins) and internalization, a process that regulates the overall signaling response.



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NOP Receptor Signaling Cascade

Experimental Protocols

The characterization of **Orphanin FQ(1-11)** and other NOP ligands relies on standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (K_i) of **Orphanin FQ(1-11)**.

Materials:

- Cell Membranes: From CHO or HEK293 cells stably expressing the human NOP receptor.
- Radioligand: A high-affinity NOP receptor ligand labeled with a radioisotope (e.g., [^3H]-Nociceptin or an iodinated analog).
- Test Ligand: **Orphanin FQ(1-11)** at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled NOP agonist (e.g., N/OFQ) to saturate all specific binding sites.
- Assay Buffer: Typically Tris-HCl buffer with additives like MgCl_2 .
- Filtration System: Glass fiber filters and a cell harvester.
- Scintillation Counter: To quantify radioactivity.

Methodology:

- Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare serial dilutions of **Orphanin FQ(1-11)**.
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test ligand (or buffer for total binding, or non-specific control).

- **Equilibration:** Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
- **Termination:** Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
- **Washing:** Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- **Quantification:** Dry the filters, add scintillation fluid, and measure the radioactivity retained on each filter using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **Orphanin FQ(1-11)** to generate a competition curve. The IC₅₀ (concentration of ligand that inhibits 50% of specific binding) is determined and converted to a K_i value using the Cheng-Prusoff equation.

[³⁵S]GTPyS Binding Assay

This functional assay provides a direct measure of G-protein activation following receptor stimulation. Agonist binding facilitates the exchange of GDP for [³⁵S]GTPyS, a non-hydrolyzable GTP analog, on the Gα subunit.

Objective: To determine the potency (EC₅₀) and efficacy of **Orphanin FQ(1-11)** in activating G-proteins via the NOP receptor.

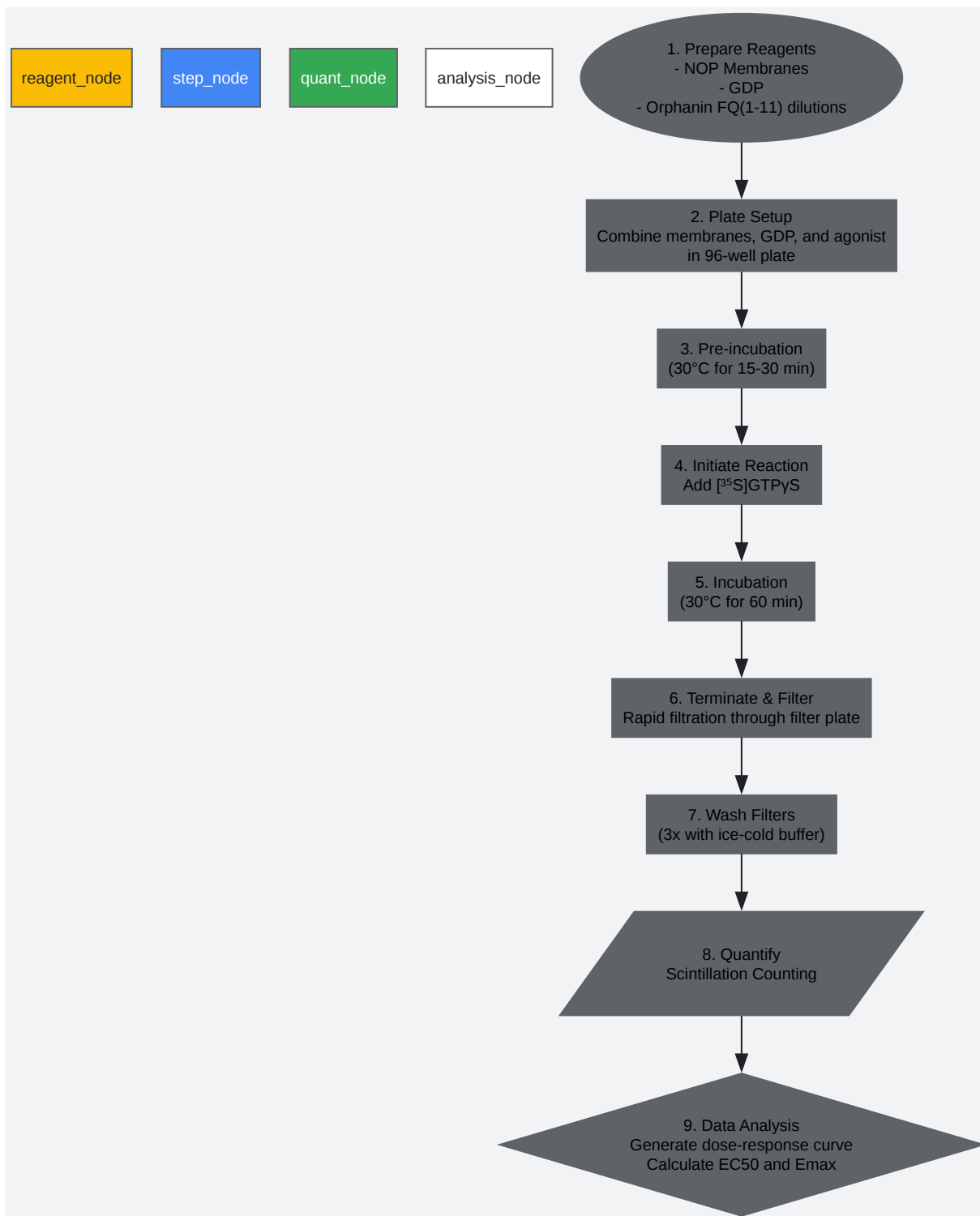
Materials:

- **Cell Membranes:** From cells expressing the NOP receptor.
- [³⁵S]GTPyS: Radiolabeled GTP analog.
- **GDP:** To ensure G-proteins are in their inactive, GDP-bound state at baseline.
- **Test Agonist:** **Orphanin FQ(1-11)** at various concentrations.

- Assay Buffer: Tris-HCl buffer containing MgCl_2 and NaCl.
- Filtration System and Scintillation Counter.

Methodology:

- **Reaction Setup:** In a 96-well plate, add cell membranes, GDP, and varying concentrations of **Orphanin FQ(1-11)**.
- **Pre-incubation:** Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptors.
- **Initiation:** Initiate the G-protein activation by adding [^{35}S]GTPyS to each well.
- **Incubation:** Incubate the plate for an additional 60 minutes at 30°C with gentle shaking to allow for the binding of [^{35}S]GTPyS to activated G-proteins.
- **Termination and Filtration:** Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
- **Quantification:** Dry the filter plate and measure the bound radioactivity using a scintillation counter.
- **Data Analysis:** Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS. Plot the specific [^{35}S]GTPyS binding against the log concentration of the agonist to generate a concentration-response curve, from which EC50 and Emax (maximal effect) values are derived.



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- To cite this document: BenchChem. [Orphanin FQ(1-11) as a NOP Receptor Agonist: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171971#orphanin-fq-1-11-as-a-nop-receptor-agonist]

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